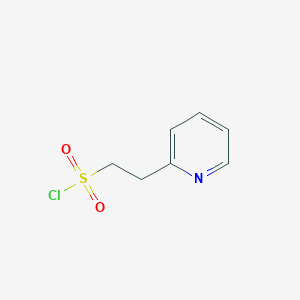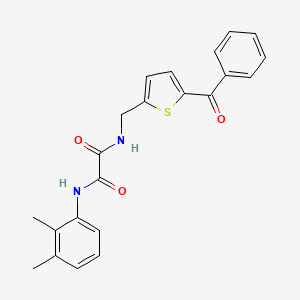
2-Pyridin-2-ylethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-ylethanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-ylethanesulfonyl chloride consists of a pyridine ring attached to an ethanesulfonyl chloride group . The molecular formula is C7H8ClNO2S .Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Medicinal and Biological Research
Pyridine and its derivatives, including potentially 2-Pyridin-2-ylethanesulfonyl chloride, have significant applications in medicinal chemistry due to their versatile biological activities. They are known to exhibit a range of biological effects, such as antifungal, antibacterial, antioxidant, and anticancer activities. These compounds have been increasingly important for modern medicinal applications, highlighting their potential in the development of new pharmaceuticals and therapeutic agents (Altaf et al., 2015); (Abu-Taweel et al., 2022).
Chemosensing and Analytical Chemistry
Pyridine derivatives play an important role in chemosensing applications, providing a foundation for the development of highly effective chemosensors. These compounds can detect various species, including anions, cations, and neutral molecules, in different samples, making them invaluable tools in environmental monitoring, agricultural research, and biological studies. Their high affinity for various ions and their potential for use in analytical chemistry underscore the versatility of pyridine-based compounds in scientific research (Abu-Taweel et al., 2022).
Environmental Sciences and Pollution Treatment
In the field of environmental science, pyridine derivatives, by extension, including compounds like 2-Pyridin-2-ylethanesulfonyl chloride, could be involved in studies related to pollution treatment and the degradation of hazardous substances. For example, research on the microbial degradation of polyfluoroalkyl substances highlights the environmental persistence and potential health risks associated with certain chemical compounds, leading to investigations into biodegradation pathways and treatment methods that may involve pyridine-based chemicals (Liu & Avendaño, 2013).
Material Science and Nanotechnology
Pyridine derivatives are also explored in material science, particularly in the modification of materials to improve their properties, such as hydrophilicity, which is crucial for the performance of nanofiltration membranes and other advanced materials. The chemical modification processes involving pyridine compounds can lead to significant advancements in the development of materials with enhanced performance for filtration, catalysis, and other applications (Bruggen, 2009).
Eigenschaften
IUPAC Name |
2-pyridin-2-ylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLHOQWZLUUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)
![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)


![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)

![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)
![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)


![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)